![molecular formula C16H13N3O2S B2517621 N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phényl]acétamide CAS No. 497060-21-6](/img/structure/B2517621.png)
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinone compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antitubercular, and anti-HIV activities .
Applications De Recherche Scientifique
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential anti-HIV activity is being explored for therapeutic applications.
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They have been used as inhibitors for multiple protein kinases .
Mode of Action
It is known that quinazolinone derivatives can act as multi-kinase inhibitors . They interact with their targets, leading to changes in the function of these proteins, which can result in a variety of downstream effects.
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit multiple protein kinases, affecting various cellular processes .
Result of Action
Quinazolinone derivatives have been reported to exhibit anti-cancer activities against various cell lines .
Méthodes De Préparation
The synthesis of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide typically involves the reaction of 4-oxo-2-sulfanylquinazoline with an appropriate acylating agent. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the acylation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is unique compared to other quinazolinone derivatives due to its specific substitution pattern. Similar compounds include:
4-oxo-2-methylquinazolin-3(4H)-yl derivatives: These compounds also exhibit antimicrobial activities but differ in their substitution groups.
Benzoxazinone derivatives: These compounds share some structural similarities but have different biological activities and applications. The uniqueness of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide lies in its specific sulfanyl and phenyl substitutions, which contribute to its distinct biological properties.
Propriétés
IUPAC Name |
N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRYNNMRUGDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

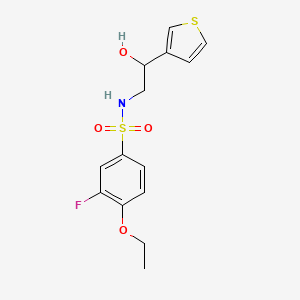
![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2517547.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)
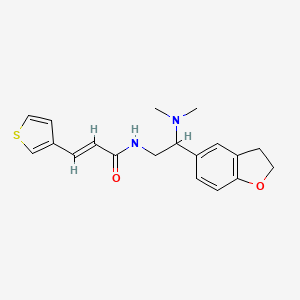
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

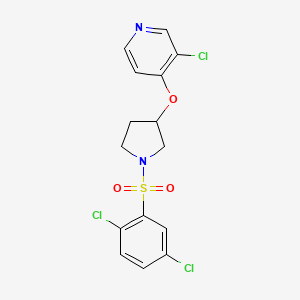
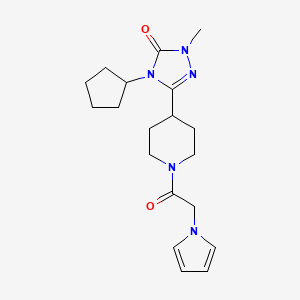

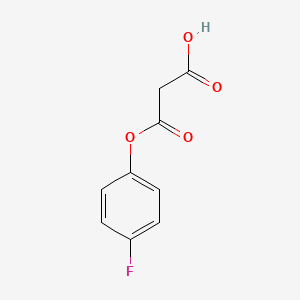
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
